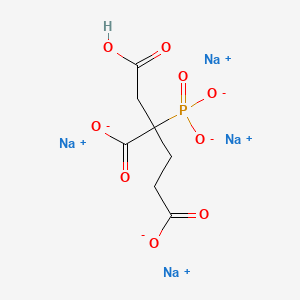
3,4'-Di-O-methylellagic acid
Descripción general
Descripción
3,4’-Di-O-methylellagic acid is an organic compound with the molecular formula C16H10O8 . It has an average mass of 330.246 Da and a mono-isotopic mass of 330.037567 Da . It is a powder in physical form .
Synthesis Analysis
The synthesis of 3,4’-Di-O-methylellagic acid involves complex chemical reactions . A quantitative method for the production of 3,3′,4,4′-tetra-O-methylellagic acid was developed. Ellagic acid was fully methylated under nitrogen and in air using dimethyl sulphate and 25% guanidinium methoxide in N -methyl- 2 -pyrrolidone .Molecular Structure Analysis
The molecular structure of 3,4’-Di-O-methylellagic acid is complex, with multiple functional groups . The compound has a benzopyrano5,4,3-cdebenzopyran-5,10-dione structure .Physical And Chemical Properties Analysis
3,4’-Di-O-methylellagic acid is a powder with a molecular weight of 330.0 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Antitumor Activity
3,4’-Di-O-methylellagic acid: has been studied for its potential antitumor properties. Research indicates that ellagic acid derivatives can inhibit tumor cell migration, extra-cellular matrix invasion, and angiogenesis, which are crucial for tumor infiltrative behavior and the metastatic process . These compounds may also enhance tumor sensitivity to chemotherapy and radiotherapy, offering a supportive role in cancer treatment .
Antimetastatic Potential
The antimetastatic activity of 3,4’-Di-O-methylellagic acid is significant due to its ability to prevent the spread of cancer cells. This compound could potentially disrupt the mechanisms that allow cancer cells to detach, survive in the bloodstream, and establish new tumors in distant organs .
Antiangiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis3,4’-Di-O-methylellagic acid has shown antiangiogenic effects, meaning it can inhibit the development of new blood vessels that supply nutrients to tumors, thereby hindering their growth .
Antioxidant Properties
Ellagic acid, from which 3,4’-Di-O-methylellagic acid is derived, is known for its strong antioxidant properties. Antioxidants neutralize free radicals, which can damage cells and lead to chronic diseases. The antioxidant capacity of this compound suggests its use in preventing oxidative stress-related conditions .
Antidiabetic Activity
Related compounds, such as 3,3’,4-Tri-O-methylellagic acid , have demonstrated antidiabetic properties in animal models. This suggests that 3,4’-Di-O-methylellagic acid could also be researched for its potential to manage or treat diabetes through similar mechanisms .
Antibacterial Properties
3,3’,4-Tri-O-methylellagic acid: has shown antibacterial activity against several bacterial strains, including Klebsiella pneumoniae, Enterobacter aerogenes, and Staphylococcus aureus. This indicates a potential for 3,4’-Di-O-methylellagic acid to be used in antibacterial applications, warranting further investigation .
Chemopreventive Effects
The chemopreventive effects of ellagic acid derivatives are associated with their ability to induce apoptosis and inhibit proliferation in cancer cells3,4’-Di-O-methylellagic acid could be explored for its capacity to prevent the initiation and progression of cancer .
Supportive Therapy in Chemotherapy
The oral administration of ellagic acid has been evaluated in clinical studies with colorectal or prostate cancer patients as supportive therapy to standard chemotherapy. This suggests a potential application for 3,4’-Di-O-methylellagic acid to enhance the efficacy of chemotherapy treatments .
Safety And Hazards
Propiedades
IUPAC Name |
6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZWRYOAOVYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206108 | |
| Record name | 3,4'-Di-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Di-O-methylellagic acid | |
CAS RN |
57499-59-9 | |
| Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Di-O-methylellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Di-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Di-O-methylellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 3,4'-Di-O-methylellagic acid?
A1: Research suggests 3,4'-Di-O-methylellagic acid exhibits α-glucosidase inhibition activity []. It also demonstrated immunoinhibitory properties in the same study []. Additionally, it showed moderate antioxidant activity against DPPH free radicals [].
Q2: From which plant sources has 3,4'-Di-O-methylellagic acid been isolated?
A2: This compound has been isolated from various plant sources, including Terminalia superba [], Euphorbia ebracteolata [], Siphoneugena densiflora [], Turpinia ternata [], Amphiblemma monticola [], and Paeonia lactiflora [].
Q3: What is the chemical structure of 3,4'-Di-O-methylellagic acid?
A3: 3,4'-Di-O-methylellagic acid is an ellagic acid derivative. While the provided abstracts do not explicitly detail the exact structure, they refer to it as a derivative with two methoxy groups substituting hydroxyl groups at the 3 and 4' positions of the ellagic acid core [].
Q4: Are there any known methods to synthesize 3,4'-Di-O-methylellagic acid?
A4: Yes, 3,4'-Di-O-methylellagic acid has been synthesized from gallic acid [, ]. The synthesis was achieved as part of research on the components of the Lagerstroemia genus [, , , ].
Q5: How can I distinguish 3,4'-Di-O-methylellagic acid from its isomers?
A5: High-performance liquid chromatography, along with ultraviolet, nuclear magnetic resonance, and infrared spectroscopy, can be used to differentiate 3,4'-Di-O-methylellagic acid from its isomers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)






